molecular formula C18H39AsO2 B14717967 Di(nonyl)arsinic acid CAS No. 6727-94-2

Di(nonyl)arsinic acid

Cat. No.: B14717967
CAS No.: 6727-94-2
M. Wt: 362.4 g/mol
InChI Key: PMLRHKRNEUGDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(nonyl)arsinic acid is an organoarsenic compound characterized by two nonyl (C₉H₁₉) alkyl groups bonded to an arsenic atom, with the general formula C₁₈H₃₉AsO₂. As a derivative of arsenic acid (H₃AsO₄), it replaces two hydroxyl groups with nonyl chains, resulting in a hydrophobic structure.

Organoarsenicals are historically used in industrial applications, including plasticizers, surfactants, or demulsifiers, though nonyl-substituted variants are less documented .

Properties

CAS No.

6727-94-2

Molecular Formula

C18H39AsO2

Molecular Weight

362.4 g/mol

IUPAC Name

di(nonyl)arsinic acid

InChI

InChI=1S/C18H39AsO2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21)

InChI Key

PMLRHKRNEUGDCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As](=O)(CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(nonyl)arsinic acid can be synthesized through the reaction of arsenic trioxide with nonyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{As}_2\text{O}_3 + 6 \text{C}9\text{H}{19}\text{OH} \rightarrow 2 \text{C}9\text{H}{19}\text{AsO}_2\text{H} + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Di(nonyl)arsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trihydride derivatives.

Scientific Research Applications

Di(nonyl)arsinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which di(nonyl)arsinic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.

    Signal Transduction: Interfering with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Chemical Identity

A comparative analysis of key organoarsenic compounds is provided below:

Characteristic Di(nonyl)arsinic Acid (Inferred) Dimethylarsinic Acid (DMA) Arsanilic Acid Sodium Cacodylate
Molecular Formula C₁₈H₃₉AsO₂ C₂H₇AsO₂ C₆H₈AsNO₃ C₂H₆AsO₂Na
IUPAC Name This compound Dimethylarsinic acid (4-Aminophenyl)arsonic acid Sodium dimethylarsinate
Synonyms Not documented Cacodylic acid, DMAA Atoxylic acid Sodium cacodylate
CAS Number N/A 75-60-5 98-50-0 124-65-2
Key Functional Groups Two nonyl chains, arsenic acid core Two methyl groups, arsenic acid core Phenyl-arsonic acid with amine Sodium salt of DMA

Notes:

  • Sodium cacodylate, a salt of DMA, demonstrates higher water solubility due to ionic character, contrasting with the nonyl variant’s lipophilicity .

Physicochemical Properties

Property This compound (Inferred) Dimethylarsinic Acid Arsanilic Acid
Water Solubility Low (alkyl dominance) 2,160 g/L (20°C) 50 g/L (20°C)
Melting Point Not documented 195–198°C >300°C (decomposes)
Volatility Low Low Very low
Log P (Octanol-Water) High (estimated >5) -1.36 0.45

Key Observations :

  • The nonyl chains in this compound significantly elevate its lipophilicity (log P >5), suggesting a propensity for bioaccumulation in fatty tissues compared to DMA (log P -1.36) .
  • Arsanilic acid’s aromatic structure and amine group enhance its solubility in polar solvents, unlike the aliphatic nonyl chains in this compound .

Environmental and Toxicological Behavior

  • Degradation: Longer alkyl chains (e.g., nonyl) may slow microbial degradation compared to methyl or phenyl groups, leading to prolonged environmental persistence .
  • Toxicity: Arsenic’s toxicity is modulated by alkyl substitution. DMA and cacodylate are known carcinogens, but the nonyl variant’s toxicity profile remains understudied. Its lipophilicity could enhance cellular membrane penetration, potentiating arsenic’s oxidative stress mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.